molecular formula C9H17ClN2O4S B186964 Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate CAS No. 162046-65-3

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Cat. No. B186964
CAS RN: 162046-65-3
M. Wt: 284.76 g/mol
InChI Key: CXEMWUYNUIKMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 162046-65-3 . It has a molecular weight of 284.76 and its IUPAC name is tert-butyl 4-(chlorosulfonyl)-1-piperazinecarboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 . This indicates that the compound contains a piperazine ring, which is substituted with a chlorosulfonyl group and a tert-butyl carboxylate group .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Organic Synthesis

TBCP is a versatile organosulfur compound that plays a crucial role in organic synthesis. It is commonly used in reactions such as nucleophilic substitution , where it can act as a leaving group or an electrophile to introduce various functional groups into organic molecules . This reaction is fundamental in creating a wide range of complex organic compounds.

Medicinal Chemistry

In medicinal chemistry, TBCP serves as a building block for the synthesis of potential pharmacologically active molecules. Its structure is conducive to forming piperazine derivatives , which are a core component of many drugs that treat conditions ranging from mental health disorders to infectious diseases .

Antibacterial Agent Development

TBCP derivatives have been evaluated for their antibacterial activities. They have shown efficacy against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . This makes TBCP a valuable starting material in the development of new antibacterial agents .

Friedel-Crafts Alkylation Reactions

The compound is also employed in Friedel-Crafts alkylation reactions, a method used to attach alkyl groups to an aromatic system. This reaction is significant in the synthesis of various aromatic compounds that have applications in dyes, fragrances, and pharmaceuticals .

Michael Addition Reactions

TBCP is used in Michael addition reactions, a method for forming carbon-carbon bonds. This reaction is particularly useful in the creation of complex organic compounds with multiple stereocenters, which are important in the synthesis of natural products and pharmaceuticals .

Safety And Hazards

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

properties

IUPAC Name

tert-butyl 4-chlorosulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEMWUYNUIKMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628886
Record name tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

CAS RN

162046-65-3
Record name tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.